3-(2-Methoxyethyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
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Overview
Description
The compound contains several functional groups, including a methoxyethyl group, a trifluoromethyl group, and a thieno[3,2-d]pyrimidin-4-one group. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group, which is known to be a reactive moiety in many chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .Scientific Research Applications
Antitumor Activity
Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity against various human cancer cell lines. For instance, Hafez and El-Gazzar (2017) synthesized a series of thieno[3,2-d]pyrimidine derivatives exhibiting potent anticancer activity, comparable to doxorubicin, on human breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017).
Synthesis Methodologies
Research also focuses on the synthesis of thieno[3,2-d]pyrimidine derivatives. dos Santos et al. (2015) reported a highly regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, showcasing the versatility of thieno[3,2-d]pyrimidine compounds in organic synthesis (dos Santos et al., 2015).
Acaricidal Activity
Another study by Hao et al. (2020) explored the acaricidal activity of phenyl methoxyacrylate derivatives containing a 2-alkenylthiopyrimidine substructure, indicating the potential of thieno[3,2-d]pyrimidine derivatives in developing pesticides (Hao et al., 2020).
Chemical Modification Precursors
Thieno[3,2-d]pyrimidine derivatives also serve as key intermediates for further chemical modifications. Jadhav et al. (2022) synthesized novel oxo pyrimido pyrimidine derivatives, highlighting the compound's utility as a precursor for generating diverse chemical entities with potential pharmacological activities (Jadhav et al., 2022).
Future Directions
properties
IUPAC Name |
3-(2-methoxyethyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2S2/c1-24-8-7-22-15(23)14-13(6-9-25-14)21-16(22)26-10-11-2-4-12(5-3-11)17(18,19)20/h2-5H,6-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKAMMPZXTUNJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(CCS2)N=C1SCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyethyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
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